molecular formula C21H24ClN5O3S B15144761 CCR1 antagonist 7

CCR1 antagonist 7

Cat. No.: B15144761
M. Wt: 462.0 g/mol
InChI Key: KMKFKHSVNQHEJL-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCR1 antagonist 7 is a compound that targets the CC chemokine receptor 1 (CCR1), a G protein-coupled receptor expressed on various leukocytes. This receptor is involved in the initiation and exacerbation of inflammatory conditions, making it a promising target for autoimmune and inflammatory therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CCR1 antagonist 7 involves a convergent, robust, and concise approach using continuous flow technology. The process includes an expeditious nucleophilic aromatic substitution sequence for cyclopropane introduction, followed by a safe, continuous flow Curtius rearrangement for the synthesis of a p-methoxybenzyl carbamate . This method is highly efficient and green, with a relatively short residence time and high material throughput.

Industrial Production Methods

The industrial production of this compound leverages continuous flow technology, which allows for scalable synthesis. This method ensures high efficiency and green chemistry principles, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

CCR1 antagonist 7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

CCR1 antagonist 7 has a wide range of scientific research applications, including:

Mechanism of Action

CCR1 antagonist 7 exerts its effects by binding to the CCR1 receptor, thereby inhibiting its interaction with its natural ligands. This inhibition prevents the activation of downstream signaling pathways involved in inflammation and immune response. The molecular targets include various chemokines, such as macrophage inflammatory proteins and monocyte chemotactic proteins .

Properties

Molecular Formula

C21H24ClN5O3S

Molecular Weight

462.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-methyl-N-[(1S)-1-[2-(methylsulfamoyl)pyridin-4-yl]butyl]pyrazole-4-carboxamide

InChI

InChI=1S/C21H24ClN5O3S/c1-4-5-19(15-10-11-24-20(12-15)31(29,30)23-3)26-21(28)18-13-25-27(14(18)2)17-8-6-16(22)7-9-17/h6-13,19,23H,4-5H2,1-3H3,(H,26,28)/t19-/m0/s1

InChI Key

KMKFKHSVNQHEJL-IBGZPJMESA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=NC=C1)S(=O)(=O)NC)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CCCC(C1=CC(=NC=C1)S(=O)(=O)NC)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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